4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate
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Overview
Description
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, an oxoacetyl group, a hydrazono group, and a propoxybenzoate moiety. Its molecular formula is C34H38N4O7, and it has a molecular weight of 614.705 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the anilino(oxo)acetyl intermediate: This step involves the reaction of aniline with oxoacetic acid under acidic conditions to form the anilino(oxo)acetyl intermediate.
Hydrazone formation: The intermediate is then reacted with hydrazine to form the hydrazono derivative.
Coupling with 2-methoxyphenyl 4-propoxybenzoate: The final step involves coupling the hydrazono derivative with 2-methoxyphenyl 4-propoxybenzoate under basic conditions to form the desired compound.
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and propoxybenzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Further research is needed to elucidate its specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-((E)-{[(2-chloroanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-propoxybenzoate: This compound has a similar structure but includes a chloro group instead of a methoxy group.
4-((E)-{[(2-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate: This compound has an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its methoxy and propoxybenzoate moieties, in particular, may influence its reactivity and interactions with biological targets .
Properties
CAS No. |
769148-03-0 |
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Molecular Formula |
C26H25N3O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-3-15-34-21-12-10-19(11-13-21)26(32)35-22-14-9-18(16-23(22)33-2)17-27-29-25(31)24(30)28-20-7-5-4-6-8-20/h4-14,16-17H,3,15H2,1-2H3,(H,28,30)(H,29,31)/b27-17+ |
InChI Key |
NJXIKKJXTUBSHK-WPWMEQJKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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